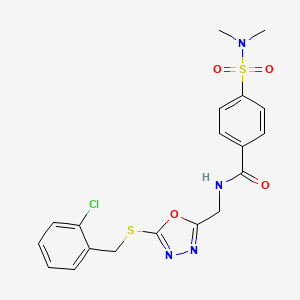
N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C19H19ClN4O4S2 and its molecular weight is 466.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a compound belonging to the oxadiazole class, which has gained attention for its diverse biological activities, including antidepressant, antibacterial, and neuroprotective effects. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of oxadiazole derivatives often involves the reaction of thiosemicarbazides with various carbonyl compounds. In the case of this compound, the synthetic route typically includes:
- Formation of the 1,3,4-oxadiazole ring via cyclization reactions.
- Introduction of the chlorobenzylthio group.
- Coupling with N,N-dimethylsulfamoyl benzamide.
Antidepressant Activity
Recent studies have highlighted the antidepressant potential of oxadiazole derivatives. For instance, a related compound demonstrated significant activity in the forced swimming test (FST), showing a decrease in immobility duration comparable to fluoxetine (DID = 58.93%) and a high binding affinity for the 5-HT1A receptor (K_i = 1.52 nM) . This suggests that similar derivatives may exhibit promising antidepressant properties.
Antibacterial Activity
Compounds containing the chlorobenzylthio moiety have shown notable antibacterial activity. A study on related structures indicated that derivatives with this functional group exhibited effective inhibition against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) for some derivatives was as low as 0.06 µg/mL against Staphylococcus aureus.
Neuroprotective Effects
Research involving compounds with oxadiazole scaffolds has revealed neuroprotective properties. In vitro studies have demonstrated that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for cognitive function . A specific compound from this class exhibited an IC50 value of 0.907 µM against AChE, indicating strong potential for treating neurodegenerative disorders like Alzheimer's disease.
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is significantly influenced by their structural features:
- Chlorine Substitution : The position and nature of substituents on the benzyl ring affect both antidepressant and antibacterial activities.
- Thio Group : The presence of a thioether linkage has been associated with enhanced biological activity across various assays.
| Compound Structure | Antidepressant Activity | Antibacterial Activity | Neuroprotective Activity |
|---|---|---|---|
| N-(3-(5-(2-chlorobenzylthio)-1,3,4-oxadiazol-2-yl)methoxy)phenylacetamide | High (DID = 58.93%) | Moderate (MIC = 0.06 µg/mL) | IC50 = 0.907 µM |
Case Studies
Several studies have explored the efficacy of oxadiazole derivatives:
- Antidepressant Screening : A study evaluated multiple derivatives using FST and found significant interactions with serotonin receptors .
- Antibacterial Testing : The antibacterial properties were assessed against various bacterial strains, confirming strong activity linked to structural modifications .
- Neuroprotection : Compounds were tested in animal models for cognitive enhancement and showed promising results in behavioral assays .
特性
IUPAC Name |
N-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4S2/c1-24(2)30(26,27)15-9-7-13(8-10-15)18(25)21-11-17-22-23-19(28-17)29-12-14-5-3-4-6-16(14)20/h3-10H,11-12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSBJTPMZYKAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













